

An In-depth Technical Guide to Disiloxane: Formula, Structure, and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Disiloxane**

Cat. No.: **B077578**

[Get Quote](#)

Disiloxane ($\text{Si}_2\text{H}_6\text{O}$) is the simplest member of the siloxane family, characterized by a central Si-O-Si linkage.^{[1][2]} Also known as disilyl ether or perhydro**disiloxane**, it exists as a colorless, pungent gas under standard conditions.^[1] This guide provides a comprehensive overview of the chemical formula, molecular structure, properties, spectroscopic characterization, and synthesis of **disiloxane**, tailored for researchers, scientists, and professionals in drug development.

Chemical Formula and Molecular Structure

The chemical formula for **disiloxane** is H_6OSi_2 .^{[3][4]} The molecule consists of two silyl (SiH_3) groups linked by an oxygen atom.^[1] Its structure has been extensively studied using various spectroscopic and diffraction methods, including electron diffraction, X-ray crystallography, and nuclear magnetic resonance (NMR) spectroscopy.^[1]

A defining feature of **disiloxane**'s structure is its unusually large Si-O-Si bond angle. In the gaseous state, this angle is approximately 144.1° , and in the solid state (at 108 K), it is 142° .^{[1][5][6]} This is significantly wider than the analogous C-O-C bond angle of 111° in dimethyl ether.^[1] This large angle is primarily attributed to negative hyperconjugation, involving the interaction between the oxygen p-orbitals and the silicon-hydrogen σ^* antibonding orbitals.^[1] This interaction imparts partial double-bond character to the Si-O bonds and makes the oxygen atom significantly less basic than in its carbon counterpart.^[1] The molecule adopts a bent geometry at the oxygen atom.^[1]

Caption: Molecular structure of **disiloxane**.

Physicochemical and Structural Properties

The key physical, chemical, and structural properties of **disiloxane** are summarized in the tables below.

Table 1: Physicochemical Properties of **Disiloxane**

Property	Value	Reference(s)
IUPAC Name	silyloxsilane	[4][6]
Other Names	Disilyl ether, Disilyl oxide	[1]
CAS Number	13597-73-4	[1][6]
Molecular Formula	H ₆ OSi ₂	[1][4][6]
Molar Mass	78.22 g/mol	[1][4][7]
Appearance	Colorless, pungent gas	[1]
Boiling Point	-15.2 °C	[1][8]
Melting Point	-144 °C	[8]
Dipole Moment	0.24 D	[1][9]
Crystal Structure	Orthorhombic	[1][4]

Table 2: Structural Parameters of **Disiloxane** (Gaseous State)

Parameter	Bond Length (Å)	Bond Angle (°)	Reference(s)
Si-O	1.634 ± 0.002	-	[5]
Si-H	1.486 ± 0.010	-	[5]
Si...Si (non-bonded)	3.107 ± 0.009	-	[5]
∠ Si-O-Si	-	144.1 ± 0.8	[5][10]
∠ H-Si-O	-	109.9 ± 1.2	[5]
∠ H-Si-H	-	109.1 ± 1.2	[5]

Spectroscopic Characterization

Spectroscopic methods are crucial for the identification and structural elucidation of **disiloxane**.

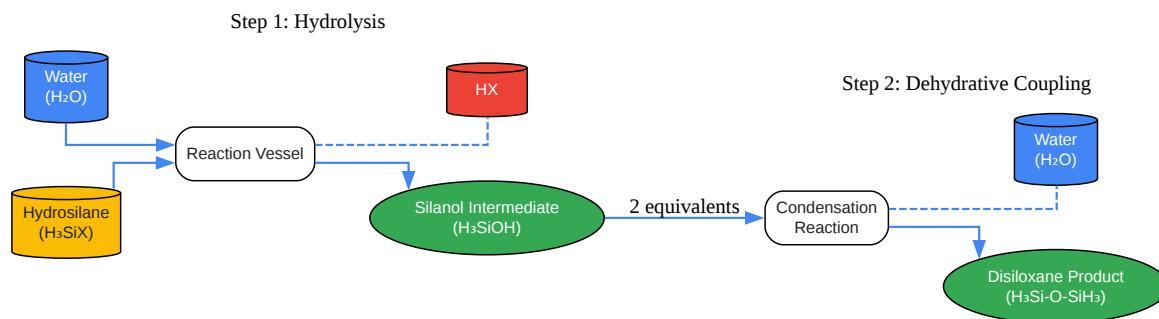
- Infrared (IR) Spectroscopy: The IR spectrum of **disiloxane** is characterized by a strong absorption band corresponding to the asymmetric Si-O-Si stretching vibration, which typically appears in the $1080\text{-}1040\text{ cm}^{-1}$ region for **disiloxanes**.^[11] Another key feature is the strong Si-H stretching band, found in the $2280\text{-}2080\text{ cm}^{-1}$ range.^[11]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ^1H NMR spectrum, the protons of the SiH_3 groups give rise to a signal at approximately 4.65 ppm.^[12] The silicon-proton coupling constant ($^1\text{J}(\text{Si-}^1\text{H})$) is a key parameter, measured at -221.8 Hz.^[12]

Table 3: Spectroscopic Data for **Disiloxane**

Technique	Feature	Wavenumber (cm^{-1}) / Chemical Shift (ppm)	Reference(s)
IR	Si-O-Si stretch	1080 - 1040	[11]
IR	Si-H stretch	2280 - 2080	[11]
^1H NMR	$\delta(\text{SiH}_3)$	4.65	[12]
NMR	$^1\text{J}(\text{Si-}^1\text{H})$	-221.8 Hz	[12]

Synthesis of Disiloxane

Disiloxane can be prepared through several synthetic routes, most commonly involving the formation and subsequent condensation of silanols.


General Synthesis Pathway

The most typical synthesis involves a two-step process:

- Hydrolysis: A hydrosilane containing a suitable leaving group (X), such as a halide, is reacted with water to form a silanol (H_3SiOH).^[1]

- Dehydrative Coupling (Condensation): The silanol intermediate then reacts with itself, eliminating a molecule of water to form the **disiloxane** product.[1]

Other advanced methods include the use of catalysts like gold on carbon (Au/C) in water or Indium(III) bromide (InBr_3) for the catalyzed oxidation of hydrosilanes.

[Click to download full resolution via product page](#)

Caption: General workflow for **disiloxane** synthesis.

Experimental Protocol: Hydrolysis of a Halosilane

This protocol provides a generalized methodology for the synthesis of **disiloxane** from a halosilane precursor.

Materials:

- Silyl halide (e.g., Silyl bromide, H_3SiBr)
- Anhydrous diethyl ether (or other suitable inert solvent)
- Pyridine or other non-reactive base

- Deionized water
- Standard vacuum line and glassware

Procedure:

- **Setup:** Assemble a reaction flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for an inert gas (e.g., Argon or Nitrogen) on a vacuum line. Ensure all glassware is rigorously dried.
- **Precursor Preparation:** Dissolve the silyl halide in anhydrous diethyl ether in the reaction flask and cool the mixture to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to control the reaction rate.
- **Hydrolysis:** A stoichiometric amount of water, mixed with a non-reactive base like pyridine (to scavenge the HBr byproduct), is slowly added dropwise to the stirred solution of the silyl halide. The formation of the silanol intermediate occurs at this stage.
- **Condensation:** After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature. This promotes the condensation of the silanol intermediate to form **disiloxane**.
- **Isolation and Purification:** The product, **disiloxane**, is a volatile gas. It can be separated from the solvent and non-volatile byproducts (e.g., pyridinium bromide) by fractional condensation on the vacuum line. The product is collected in a cold trap (liquid nitrogen).
- **Characterization:** The identity and purity of the collected **disiloxane** can be confirmed using IR and NMR spectroscopy, comparing the obtained spectra with the data presented in Table 3.

Safety Note: Silyl halides are reactive and can release corrosive hydrogen halides upon contact with moisture. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Disiloxane - Wikipedia [en.wikipedia.org]
- 2. Disiloxane (13597-73-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. specialchem.com [specialchem.com]
- 4. Disiloxane | H6OSi2 | CID 123318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Buy Disiloxane | 13597-73-4 [smolecule.com]
- 7. nbinno.com [nbino.com]
- 8. lookchem.com [lookchem.com]
- 9. disiloxane [stenutz.eu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. gelest.com [gelest.com]
- 12. disiloxane(13597-73-4) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Disiloxane: Formula, Structure, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077578#disiloxane-chemical-formula-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com